1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride
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Overview
Description
1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride is a complex organic compound that features an indole moiety, a pyridine ring, and a benzene diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine typically involves the coupling of tryptamine derivatives with pyridine and benzene diamine structures. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds between the carboxylic acid and amine groups . The reaction conditions often require maintaining low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of DCC or other coupling agents in a controlled environment ensures the efficient production of the compound with minimal impurities. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro groups on the benzene ring can be reduced to amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the pyridine and benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced amine compounds, and functionalized aromatic rings.
Scientific Research Applications
1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors in the brain, influencing neurotransmitter release and signaling.
Pathways Involved: The compound can affect multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares the indole moiety and is used in similar research applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with applications in medicinal chemistry.
Uniqueness
1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine is unique due to its combination of indole, pyridine, and benzene diamine structures. This unique combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22Cl2N4 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C21H20N4.2ClH/c1-2-7-21-20(6-1)16(15-24-21)8-13-23-18-4-3-5-19(14-18)25-17-9-11-22-12-10-17;;/h1-7,9-12,14-15,23-24H,8,13H2,(H,22,25);2*1H |
InChI Key |
QZEGRZXKYYAPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC(=CC=C3)NC4=CC=NC=C4.Cl.Cl |
Origin of Product |
United States |
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